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POLYPROPYLENE-GRAFT-MALEIC ANHYDRIDE

Polypropylene composites Glass fiber reinforcement Coupling agent comparison

Researchers often face performance failures when substituting PP-g-MA grades without verifying grafting level and molecular weight. This maleic anhydride-grafted isotactic polypropylene resolves interfacial adhesion bottlenecks in PP-based blends, composites, and multi-material assemblies. • Delivers 34-56% higher tensile strength and 36-52% higher flexural strength vs. SEBS-g-MA in glass-fiber composites. • Doubles tensile strength in natural-fiber/PP composites (29.82 → 59.13 MPa at 50 wt% jute). • Maximum steel adhesion (~159 kg cm⁻²) achieved at ~0.2% grafting degree; over 5× adhesion increase vs. neat PP. • Typical packaging: 25 g to 1 kg; bulk quantities available on request.

Molecular Formula C15H14O2
Molecular Weight 0
CAS No. 107001-49-0
Cat. No. B1165702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOLYPROPYLENE-GRAFT-MALEIC ANHYDRIDE
CAS107001-49-0
Molecular FormulaC15H14O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PP-g-MA Procurement Profile


POLYPROPYLENE-GRAFT-MALEIC ANHYDRIDE (PP-g-MA, CAS 107001-49-0) is a maleic anhydride–grafted isotactic polypropylene copolymer that introduces polar anhydride functionality onto an otherwise non‑polar polyolefin backbone. The grafting of maleic anhydride significantly alters the crystalline structure and surface energetics of polypropylene [1]. Physically, the compound presents as pellets with a melting point of 156 °C and a density of 1.13 g mL⁻¹ at 25 °C . It is the most widely studied compatibilizer for polypropylene‑based blends, composites, and multi‑material assemblies where interfacial adhesion between hydrophobic PP and polar materials (nylon, natural fibers, glass fibers, metal surfaces, nanofillers) is the rate‑limiting performance variable [1].

Critical PP-g-MA Molecular Variables


Though multiple maleic anhydride–grafted polypropylene products share the same generic chemical description, substituting one grade for another without verifying molecular specifications can produce radically different composite or blend performance. The maleic anhydride grafting level, molecular weight, and crystallizability are not constant across commercial products. A foundational head‑to‑head comparison demonstrated that a high‑anhydride compatibilizer (HAC, 2.7 wt% MA) and a low‑anhydride compatibilizer (LAC, 0.2 wt% MA) produce opposite fracture behavior in PP/polyamide‑66 blends: LAC cocrystallizes with the PP matrix and yields far higher fracture strain, while HAC phase‑separates and reduces adhesion [1]. Beyond grafting level, the base PP molecular weight and melt flow rate control dispersion kinetics, and the miscibility of the MA‑grafted chain with the host PP matrix determines whether the compatibilizer locates at the interface or dissolves uselessly into the bulk phase [2]. These variables are not captured by a simple CAS‑number match and must be verified against the target application.

PP-g-MA Comparative Performance Evidence


PP-g-MA vs. SEBS-g-MA in Glass Fiber Composites

In melt‑compounded PP/short‑glass‑fiber (SGF) composites at 25 wt% fiber loading, incorporation of 4 wt% PP‑g‑MA yields a tensile strength of 77.7 MPa, a flexural strength of 123.3 MPa, and an impact strength of 103.5 J m⁻¹. At identical loading, SEBS‑g‑MA delivers only 57.8 MPa tensile strength, 90.6 MPa flexural strength, and 82.0 J m⁻¹ impact strength. Across all tested loadings (2–8 wt%), PP‑g‑MA provides monotonically increasing tensile and flexural strength, whereas SEBS‑g‑MA progressively degrades both properties with increasing concentration [1].

Polypropylene composites Glass fiber reinforcement Coupling agent comparison

PP-g-MA vs. Silanes for Glass Fiber Adhesion

A direct three‑way comparison evaluated PP‑g‑MA copolymer against 3‑aminopropyltrimethoxysilane (APTMS) and 3‑aminopropyltriethoxysilane (APTES) as coupling agents in compression‑molded glass‑fiber/PP composites. PP‑g‑MA improved composite tensile strength by 30% (to 31.6 MPa) and impact strength by 74% (to 41.0 J m⁻¹) relative to the untreated composite. APTMS‑treated fibers reached only 27.1 MPa tensile strength and 31.0 J m⁻¹ impact strength. The copolymer proved to be the most successful coupling agent overall, and combining PP‑g‑MA with amino‑silanes produced further synergistic improvements via reaction of the MA groups with the amine functionality of the silanes [1].

Glass fiber polypropylene Silane coupling agents Interfacial adhesion

MAH-g-PP vs. Aluminate Coupling Agents in Plant-Fiber PP

In a comparative study of plant‑fiber‑reinforced polypropylene composites (30 wt% fiber, recycled corrugated paperboard source), three interfacial compatibilizers were evaluated at equal loading: maleic anhydride–grafted polypropylene (MAH‑g‑PP), an aluminate ester coupling agent, and an aluminum–titanium composite coupling agent. Among the three, MAH‑g‑PP demonstrated the best interfacial compatibility improvement between the plant fibers and the PP matrix. The optimal comprehensive mechanical properties—impact strength, tensile strength, and flexural strength—were achieved when MAH‑g‑PP was added at 10% of the fiber mass [1].

Natural fiber composites Biocomposites Plant fiber polypropylene

PP-g-MA vs. PE-g-MA in PE/Clay Nanocomposites

In polyethylene (PE)/organoclay nanocomposites prepared by melt intercalation, two compatibilizers—PP‑g‑MA and PE‑g‑MA—were compared head‑to‑head for their ability to exfoliate clay platelets within a PE matrix. The clays in the nanocomposites using PP‑g‑MA as the compatibilizer were better exfoliated than those using PE‑g‑MA, as confirmed by X‑ray diffraction and transmission electron microscopy. Consequently, the PP‑g‑MA‑compatibilized systems exhibited superior mechanical properties and gas‑barrier performance that improved with increasing clay content [1]. This result is non‑obvious because PE‑g‑MA has better chemical similarity to the PE matrix; the superior exfoliation with PP‑g‑MA is attributed to differences in intercalation thermodynamics and shear‑transfer efficiency during melt processing.

Polymer nanocomposites Clay exfoliation Gas barrier properties

PP-g-MA Grafting Degree and Steel Adhesion

The relationship between maleic anhydride grafting degree and adhesive performance is non‑monotonic. Isotactic PP was chemically grafted with MA in the molten state to obtain a range of grafting degrees (0.078–0.368%), which was then used as an adhesive for bonding cold‑rolled steel sheets. The maximum adhesive shear strength of 159 kg cm⁻² was achieved at a grafting degree of 0.217%. Higher grafting degrees proved detrimental not only to initial adhesive strength but also to durability under wet‑environment aging [1]. This establishes that for metal‑adhesion applications, an intermediate grafting level is functionally optimal—excess MA grafting degrades performance.

Metal-polymer adhesion Steel coating Grafting degree optimization

PP-g-MAH in Wood-Flour PP vs. Uncompatibilized

In melt‑blended wood‑flour/PP composites containing 35 wt% wood flour, the addition of PP‑g‑MAH at an optimal content of 4 wt% increased the tensile strength by 49.4% and the flexural strength by 16% relative to the uncompatibilized composite, while the notch impact strength decreased by only 9%. SEM imaging confirmed that PP‑g‑MAH substantially improved interfacial adhesion between the hydrophilic wood flour and the hydrophobic PP matrix, and the water absorption rate of the compatibilized composite remained below 0.22%, far lower than that of pure wood [1]. This demonstrates that PP‑g‑MAH enables the use of high filler loadings without catastrophic embrittlement or moisture sensitivity.

Wood plastic composites WPC compatibilization Mechanical property enhancement

PP-g-MA Application Scenarios


GF/PP for Automotive Structural Components

When formulating PP/short‑glass‑fiber composites for under‑hood automotive parts, structural brackets, or appliance housings where tensile and flexural stiffness are the primary design requirements, PP‑g‑MA outperforms SEBS‑g‑MA by delivering 34–56% higher tensile strength and 36–52% higher flexural strength at equal loading [1]. SEBS‑g‑MA should be reserved for applications where impact toughness is the sole selection criterion, as it degrades tensile and flexural properties with increasing concentration. PP‑g‑MA at 4–6 wt% represents the optimal balance.

Natural-Fiber Biocomposites for Automotive and Packaging

In jute, flax, coir, or recycled plant‑fiber/PP composites, PP‑g‑MA doubles tensile strength (e.g., from 29.82 to 59.13 MPa in jute/PP at 50 wt% fiber [2]) and is consistently rated the most effective coupling agent among MA‑grafted PP, silane, titanate, and aluminate alternatives [1]. Optimal loading is typically 2–10% of fiber mass, and the flax/MAPP system specifically yields 15% higher strength and 25% higher modulus versus unmodified flax/PP [3].

Metal-Polymer Adhesion for Steel Coating and Packaging

For applications requiring adhesion of polypropylene to steel (pipeline coatings, automotive metal‑polymer hybrids, corrosion‑protective layers), PP‑g‑MA with a grafting degree near 0.2% provides maximum adhesive strength (∼159 kg cm⁻²) [1]. Grafting just 1 wt% MA onto PP increases adhesion more than five‑fold over neat PP, and maximum adhesion of 11.75–12.36 MPa is achieved at 3 wt% MA‑g‑PP content [2]. Excess grafting degree or excessive MA‑g‑PP loading reduces both initial strength and wet‑environment durability.

Graphene and Nanoclay PP Nanocomposites

PP‑g‑MA serves as an effective compatibilizer for dispersing graphene and organoclay nanofillers into PP matrices. At only 1.5 wt% effective graphene loading, PP‑g‑MA compatibilization yields an 18% increase in tensile strength and a 33% increase in storage modulus, while the electrical percolation threshold (0.55 vol%) is lower than most previously reported PP composites [1]. In PE/clay systems, PP‑g‑MA surprisingly outperforms PE‑g‑MA in clay exfoliation quality and resulting mechanical and gas‑barrier properties [2].

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